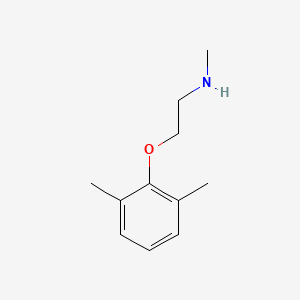

2-(2,6-dimethylphenoxy)-N-methylethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

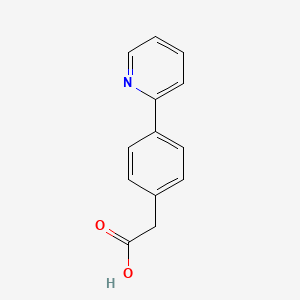

“2-(2,6-dimethylphenoxy)-N-methylethanamine” is a compound that belongs to the class of organic compounds known as phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .

Synthesis Analysis

The synthesis of “2-(2,6-dimethylphenoxy)-N-methylethanamine” involves a multi-step reaction with 2 steps . The first step involves the use of K2CO3 and butan-2-one under heating conditions. The second step involves the use of LiAlH4 and diethyl ether, also under heating conditions .

Molecular Structure Analysis

The molecular structure of “2-(2,6-dimethylphenoxy)-N-methylethanamine” is similar to that of (2,6-Dimethylphenoxy)acetyl Chloride . The molecular formula is C10H11ClO2, with an average mass of 198.646 Da and a mono-isotopic mass of 198.044754 Da .

Wissenschaftliche Forschungsanwendungen

Understanding Toxicity and Environmental Impact

A significant body of research has focused on understanding the toxicity, environmental impact, and analytical methods associated with chemical compounds structurally related to 2-(2,6-dimethylphenoxy)-N-methylethanamine. Notably, studies on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and dimethylarsinic acid (DMAV) provide insights into the broader implications of chemical usage in agriculture and its subsequent environmental and health-related outcomes.

Toxicity and Environmental Persistence of Related Compounds : Research on 2,4-D herbicide toxicity highlights the global trends in the study of pesticide impact, revealing an emphasis on understanding occupational risks, neurotoxicity, resistance, and effects on non-target species, particularly in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020). This work underscores the need for continuous monitoring and evaluation of chemical compounds used in agriculture and their long-term effects on environmental and human health.

Analytical Methods for Detection and Assessment : The review of analytical methods used in determining antioxidant activity offers a comprehensive overview of the techniques employed to evaluate the antioxidant properties of compounds, which can be applied to study the oxidative stress mitigation potential of 2-(2,6-dimethylphenoxy)-N-methylethanamine and related chemicals (Munteanu & Apetrei, 2021). Such methods are crucial for understanding the beneficial effects of antioxidants in medical, pharmaceutical, and food engineering fields.

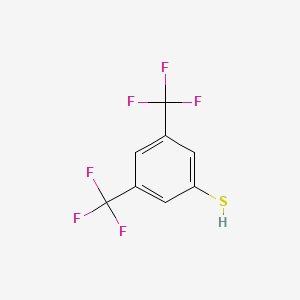

Environmental Fate and Human Exposure to Similar Antioxidants : The discussion on synthetic phenolic antioxidants (SPAs) and their environmental occurrence, human exposure, and toxicity sheds light on the potential risks associated with widespread use of antioxidants in various industries. This research identifies the presence of SPAs in indoor dust, outdoor air particulates, and human tissues, highlighting the importance of developing low-toxicity alternatives (Liu & Mabury, 2020).

Eigenschaften

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9-5-4-6-10(2)11(9)13-8-7-12-3/h4-6,12H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWKGYLRGRMIES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337302 |

Source

|

| Record name | 2-(2,6-dimethylphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-dimethylphenoxy)-N-methylethanamine | |

CAS RN |

14573-22-9 |

Source

|

| Record name | 2-(2,6-dimethylphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.